molecular formula C15H13N3 B12917694 3-(3-Methylphenyl)-5-phenyl-1H-1,2,4-triazole CAS No. 85681-44-3

3-(3-Methylphenyl)-5-phenyl-1H-1,2,4-triazole

Cat. No.: B12917694
CAS No.: 85681-44-3
M. Wt: 235.28 g/mol
InChI Key: CBPRCYQVOPFRJB-UHFFFAOYSA-N
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Description

3-(3-Methylphenyl)-5-phenyl-1H-1,2,4-triazole is a high-purity 1,2,4-triazole derivative intended for research and development applications . The 1,2,4-triazole core is a privileged scaffold in medicinal chemistry, renowned for its significant and diverse pharmacological activities . Compounds featuring this nucleus have been extensively investigated and demonstrated potent effects in antimicrobial , anticonvulsant , anti-inflammatory , anticancer , and antioxidant assays . The biological profile of this compound is attributed to the 1,2,4-triazole ring, which contributes to strong binding affinity for various biological receptors and enzymes . Its structure allows for further synthetic modification, making it a valuable intermediate for constructing more complex molecules or hybrid compounds with enhanced properties and efficacy . Researchers can utilize this chemical in hit-to-lead optimization campaigns, as a building block in combinatorial chemistry, or as a reference standard in biochemical screening. This product is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult the Safety Data Sheet (SDS) prior to use. For specific commercial availability and pricing, please contact the supplier directly.

Properties

CAS No.

85681-44-3

Molecular Formula

C15H13N3

Molecular Weight

235.28 g/mol

IUPAC Name

3-(3-methylphenyl)-5-phenyl-1H-1,2,4-triazole

InChI

InChI=1S/C15H13N3/c1-11-6-5-9-13(10-11)15-16-14(17-18-15)12-7-3-2-4-8-12/h2-10H,1H3,(H,16,17,18)

InChI Key

CBPRCYQVOPFRJB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NNC(=N2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylphenyl)-5-phenyl-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methylbenzohydrazide with phenyl isothiocyanate, followed by cyclization in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, and the product is isolated by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylphenyl)-5-phenyl-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and triazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of triazole oxides.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of halogenated triazole derivatives.

Scientific Research Applications

Antibacterial Activity

The compound exhibits significant antibacterial activity, making it a candidate for developing new antimicrobial agents. Research has shown that derivatives of 1,2,4-triazoles, including those with phenyl substitutions, can effectively inhibit the growth of various bacterial strains.

Case Studies

  • Study on Antimicrobial Properties : A comprehensive evaluation of triazole derivatives indicated that compounds similar to 3-(3-Methylphenyl)-5-phenyl-1H-1,2,4-triazole demonstrated potent antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, modifications at the C-3 position of the triazole ring significantly influenced the antibacterial potency, with some derivatives showing minimum inhibitory concentrations (MICs) lower than standard antibiotics like ciprofloxacin .
  • Molecular Docking Studies : Molecular docking studies have been performed to understand the binding interactions between triazole derivatives and bacterial targets. These studies suggest that the structural features of compounds like this compound can enhance their affinity for bacterial enzymes involved in cell wall synthesis and replication .

Drug Development Potential

The unique structure of this compound positions it as a promising scaffold for drug development.

Pharmacological Insights

  • Synthesis and Biological Evaluation : Researchers have synthesized various derivatives based on this compound to explore their pharmacological activities. Some derivatives exhibited enhanced efficacy against resistant strains of bacteria and showed lower toxicity profiles compared to existing antibiotics .
  • Broad Spectrum Activity : The compound has been reported to possess broad-spectrum antibacterial activity against pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. This broad activity is crucial in addressing the growing concern of antibiotic resistance .

Applications in Materials Science

Beyond its biological applications, this compound has potential uses in materials science.

Electrolyte Additives

Recent studies have explored its role as an electrolyte additive in dye-sensitized solar cells (DSSCs). The compound's stability and electrochemical properties may enhance the efficiency of solar energy conversion processes .

Summary Table: Applications of this compound

Application AreaDescriptionKey Findings
Antibacterial ActivityEffective against various bacterial strains including resistant ones.MIC values lower than standard antibiotics; enhanced binding affinity observed.
Drug DevelopmentScaffold for synthesizing new antimicrobial agents with improved efficacy and lower toxicity.Derivatives show promising pharmacological profiles against resistant bacteria.
Materials SciencePotential use as an electrolyte additive in dye-sensitized solar cells.Improves efficiency in solar energy conversion; stable electrochemical properties.

Mechanism of Action

The mechanism of action of 3-(3-Methylphenyl)-5-phenyl-1H-1,2,4-triazole is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For example, its antimicrobial activity may involve the inhibition of key enzymes in bacterial or fungal cells .

Comparison with Similar Compounds

Substituent Positional Isomerism
  • 3-(4-Methylphenyl)-5-phenyl-1H-1,2,4-triazole (1b): Structure: Methyl group at the para position of the phenyl ring (position 4). Synthesis: Yield of 74% after sublimation, melting point (m.p.) 178–180°C .
  • 5-(4-Methylphenyl)-3-phenyl-1H-1,2,4-triazole :

    • Structure : Methylphenyl group at position 5 (vs. position 3 in the target compound).
    • Relevance : Positional isomerism alters electronic distribution and steric effects, which may influence biological activity and intermolecular interactions .
Halogen-Substituted Analogs
  • 3-(4-Chlorophenyl)-5-phenyl-1H-1,2,4-triazole (1c) :

    • Synthesis : 81% yield, m.p. 241–242°C .
    • Comparison : The electron-withdrawing chlorine substituent increases polarity and melting point compared to the methyl-substituted target compound.
  • 3-(4-Trifluorophenyl)-5-phenyl-1H-1,2,4-triazole (1d) :

    • Synthesis : 74% yield, m.p. 224–226°C .
    • Comparison : The trifluoromethyl group enhances lipophilicity and metabolic stability, making this analog more suited for pharmaceutical applications than the methyl-substituted target compound.

Physicochemical Properties

Compound Substituent (Position) Melting Point (°C) Yield (%) Key Properties
3-(3-Methylphenyl)-5-phenyl-1H-1,2,4-triazole 3-Me (meta) Data Unavailable N/A Expected lower symmetry vs. 1b
3-(4-Methylphenyl)-5-phenyl-1H-1,2,4-triazole (1b) 4-Me (para) 178–180 74 Higher symmetry, moderate polarity
3-(4-Chlorophenyl)-5-phenyl-1H-1,2,4-triazole (1c) 4-Cl 241–242 81 High polarity, electron-withdrawing
3-(4-Trifluorophenyl)-5-phenyl-1H-1,2,4-triazole (1d) 4-CF3 224–226 74 Enhanced lipophilicity, metabolic stability

Electronic and Crystallographic Insights

  • In contrast, Cl and CF3 groups reduce electron density, favoring electrophilic interactions .
  • Crystallography :
    • SHELXL () is widely used for refining triazole crystal structures. Symmetrical para-substituted analogs (e.g., 1b) likely exhibit more ordered crystal lattices than meta-substituted derivatives, affecting solubility and stability .

Biological Activity

3-(3-Methylphenyl)-5-phenyl-1H-1,2,4-triazole is a member of the triazole family, which is known for its diverse biological activities. This compound exhibits significant potential in various pharmacological applications, including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this compound, supported by data tables and case studies from recent research findings.

The chemical structure of this compound can be described by its molecular formula C15H14N3C_{15}H_{14}N_3 and its corresponding CID number 594381 in the PubChem database . The triazole ring contributes to its biological efficacy through various mechanisms of action.

Antimicrobial Activity

Triazoles are recognized for their broad-spectrum antimicrobial properties. Research indicates that compounds with the 1,2,4-triazole moiety demonstrate significant antibacterial and antifungal activities. For instance:

  • Antibacterial Activity : Studies have shown that derivatives of triazoles exhibit potent antibacterial effects against various strains of bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for several derivatives have been reported to be lower than those of standard antibiotics like amoxicillin and ceftriaxone .
CompoundBacterial StrainMIC (µg/mL)
Compound AS. aureus1.56
Compound BE. coli6.25
Compound CBacillus subtilis2.0

Antifungal Activity

The antifungal properties of triazoles are primarily attributed to their ability to inhibit ergosterol biosynthesis, essential for fungal cell membrane integrity. Compounds similar to this compound have shown potent activity against fungi such as Candida albicans and Aspergillus species .

Anti-inflammatory Activity

Recent studies highlight the anti-inflammatory potential of triazole derivatives. For example, certain compounds have been shown to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS), suggesting a mechanism for reducing inflammation .

Study on Anticancer Activity

In a study assessing the anticancer properties of various triazole derivatives, compounds similar to this compound demonstrated cytotoxic effects against several cancer cell lines, including SKOV3 (ovarian cancer) and MCF-7 (breast cancer). The IC50 values ranged from 13.67 to 18.62 µM, indicating substantial anticancer potential .

Research on Anticonvulsant Effects

A series of triazole derivatives were evaluated for their anticonvulsant activity using the maximal electroshock (MES) model. Some derivatives exhibited efficacy comparable to standard anticonvulsants such as carbamazepine, indicating their potential utility in treating epilepsy .

Q & A

Basic: What are the standard synthetic routes for 3-(3-Methylphenyl)-5-phenyl-1H-1,2,4-triazole, and how is structural confirmation achieved?

Answer:
The synthesis typically involves cyclocondensation of thiosemicarbazides with carboxylic acids or their derivatives under reflux conditions. For example, intermediates like this compound-3-thiol can be synthesized via nucleophilic substitution or microwave-assisted reactions . Structural confirmation employs:

  • IR spectrometry : To identify functional groups (e.g., C=S at ~1200 cm⁻¹) .
  • ¹H/¹³C NMR : To verify substituent positions and aromatic proton environments .
  • Elemental analysis : To confirm stoichiometry (C, H, N, S content) .
  • X-ray crystallography : For definitive 3D structural determination (e.g., using SHELX programs for refinement) .

Basic: What spectroscopic and analytical techniques are essential for characterizing this compound?

Answer:
Critical techniques include:

  • Chromatographic mass spectrometry : To confirm molecular weight and purity .
  • ¹H/¹³C NMR : Resolves substituent arrangement; aromatic protons appear in δ 7.0–8.0 ppm, while triazole protons resonate at δ 8.5–9.5 ppm .
  • Single-crystal X-ray diffraction : Provides bond lengths, angles, and crystallographic packing (e.g., triclinic system with space group P1) .
  • High-performance liquid chromatography (HPLC) : For purity assessment, especially after microwave-assisted synthesis .

Advanced: How can microwave-assisted synthesis improve the yield and efficiency of producing this compound?

Answer:
Microwave irradiation enhances reaction kinetics by enabling rapid, uniform heating. Optimal conditions for derivatives include:

  • Temperature : 165°C (ensures activation energy for cyclization) .
  • Pressure : 12.2 bar (prevents solvent evaporation, maintaining reaction homogeneity) .
  • Reaction time : 45 minutes (vs. hours in conventional reflux), reducing side products .
  • Purification : Post-synthesis, use column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate high-purity yields (>85%) .

Advanced: What strategies are recommended for resolving contradictions in biological activity data across structurally similar triazole derivatives?

Answer:
Systematic approaches include:

  • Structure-activity relationship (SAR) studies : Vary substituents (e.g., alkyl chain length, halogens) and correlate with bioactivity. For example, antimicrobial efficacy increases with longer carbon chains (e.g., decylthio vs. methylthio groups) .
  • Statistical validation : Apply ANOVA to compare IC₅₀ values across derivatives, ensuring p < 0.05 significance .
  • Dose-response assays : Confirm activity trends using standardized protocols (e.g., CLSI guidelines for antifungal testing) .

Advanced: How can computational modeling predict the binding affinity of this compound with cyclooxygenase-2 (COX-2)?

Answer:

  • Molecular docking (AutoDock Vina) : Dock the triazole core into COX-2’s active site (PDB: 1CX2), focusing on hydrogen bonds with Arg120 and hydrophobic interactions with Tyr355 .
  • Molecular dynamics (MD) simulations (GROMACS) : Simulate ligand-protein stability over 100 ns; analyze RMSD (<2 Å indicates stable binding) .
  • Free energy calculations (MM/PBSA) : Estimate binding energy (ΔG < −7 kcal/mol suggests high affinity) .

Advanced: What crystallographic refinement protocols are advised for accurate structural determination?

Answer:

  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion .
  • Refinement with SHELXL : Apply full-matrix least-squares refinement, anisotropic displacement parameters for non-H atoms, and riding models for H atoms .
  • Validation : Check using CrystAlisPro for data integration and PLATON for symmetry checks .

Advanced: How to analyze substituent effects on antimicrobial activity using structure-activity relationship (SAR) studies?

Answer:

  • Synthetic diversification : Introduce substituents (e.g., bromophenyl, alkylthio) via nucleophilic substitution .
  • Bioactivity assays : Test against Staphylococcus aureus (Gram+) and Candida albicans; MIC values <10 μg/mL indicate potency .
  • Electron-withdrawing groups : Enhance activity by increasing electrophilicity (e.g., Br at para position lowers MIC by 40%) .

Advanced: What methodologies address discrepancies in reaction yields when varying synthetic pathways?

Answer:

  • Design of experiments (DoE) : Use factorial design to optimize variables (temperature, solvent ratio, catalyst loading) .
  • Kinetic profiling : Monitor reaction progress via in situ FTIR or GC-MS to identify rate-limiting steps .
  • Solvent screening : Polar aprotic solvents (DMF, DMSO) improve solubility of triazole intermediates, boosting yields by ~20% .

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